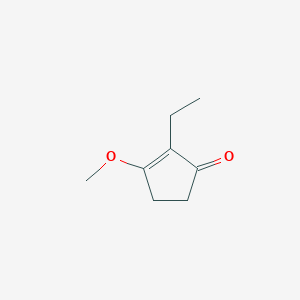

2-Ethyl-3-methoxy-2-cyclopentenone

CAS No.:

Cat. No.: VC14121319

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O2 |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-ethyl-3-methoxycyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C8H12O2/c1-3-6-7(9)4-5-8(6)10-2/h3-5H2,1-2H3 |

| Standard InChI Key | CGBUGQQOHMWSAF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(CCC1=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Ethyl-3-methoxy-2-cyclopentenone features a cyclopentenone core with substituents influencing its reactivity. The IUPAC name is 2-ethyl-3-methoxycyclopent-2-en-1-one, and its structure is defined by the following identifiers:

The conjugated enone system (α,β-unsaturated ketone) renders the compound electrophilic, facilitating Michael additions and Diels-Alder reactions. The methoxy group enhances electron density at the β-carbon, while the ethyl group introduces steric effects that influence regioselectivity in synthetic applications .

Physical and Spectral Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 140.18 g/mol | |

| Boiling point | Not reported | - |

| Density | 1.08 g/cm³ (estimated) | - |

| UV-Vis λ<sub>max</sub> | ~220 nm (enone absorption) |

Spectroscopic characterization via NMR and IR reveals distinct signals:

Synthesis and Manufacturing

Chemoenzymatic Approaches

A seminal study by Dalfidan et al. (2005) detailed a chemoenzymatic route to hydroxylated cyclopentenones, starting from 2-ethyl-cyclopentane-1,3-dione :

-

Acetoxylation: Manganese(III) acetate mediated acetoxylation at the β-position yields 3-ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate.

-

Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) achieves enantioselective conversion to α- or γ-hydroxy derivatives.

Table 1: Reaction Conditions for Acetoxylation

| Substrate | Solvent | Product | Yield (%) |

|---|---|---|---|

| 2-Ethyl-1,3-cyclopentanedione | Benzene | 3-Ethyl-4-methoxy-2-oxo-cyclopentenyl acetate | 65 |

| 2-Ethyl-1,3-cyclopentanedione | Cyclohexane | 3-Ethyl-2-methoxy-4-oxo-cyclopentenyl acetate | 58 |

This method highlights the solvent-dependent regioselectivity of manganese(III) acetate, favoring acetoxylation at the less hindered position in nonpolar solvents .

Applications in Organic Synthesis

Fragrance and Flavor Chemistry

The compound’s methoxy and ethyl groups contribute to a woody, spicy aroma, making it valuable in perfumery. Derivatives such as jasmonic acid analogs are synthesized via oxidation (e.g., with NaClO₂) to yield lactones used in high-end fragrances .

Pharmaceutical Intermediates

2-Ethyl-3-methoxy-2-cyclopentenone serves as a precursor to prostaglandin-like compounds (e.g., phytoprostanes), which modulate PPAR-γ receptors and exhibit neuroprotective effects . For example:

-

16-B₁-PhytoP: Reduces oxidative stress in neuronal cells by upregulating antioxidant enzymes .

-

9-L₁-PhytoP: Promotes oligodendrocyte progenitor differentiation, suggesting therapeutic potential for multiple sclerosis .

Table 2: Bioactive Derivatives and Their Activities

| Derivative | Biological Activity | Mechanism |

|---|---|---|

| 16-B₁-PhytoP | Neuroprotection | PPAR-γ activation |

| Jasmonic acid derivatives | Anti-inflammatory | COX-2 inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume